molecular formula C13H14O2SZn B2453217 (Benzo[b]thiophen-3-yl)zinc pivalate CAS No. 1344727-31-6

(Benzo[b]thiophen-3-yl)zinc pivalate

Cat. No.: B2453217
CAS No.: 1344727-31-6
M. Wt: 299.69
InChI Key: AALNMCOZVCNMKI-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(Benzo[b]thiophen-3-yl)zinc pivalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

(Benzo[b]thiophen-3-yl)zinc pivalate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (Benzo[b]thiophen-3-yl)zinc pivalate involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophiles, facilitating the formation of new bonds. This coordination ability makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (Benzo[b]thiophen-2-yl)zinc pivalate
  • (Benzo[b]furan-3-yl)zinc pivalate
  • (Benzo[b]selenophen-3-yl)zinc pivalate

Uniqueness

(Benzo[b]thiophen-3-yl)zinc pivalate is unique due to its specific structure, which includes a benzo[b]thiophene moiety bonded to a zinc atom via a pivalate group. This structure imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

zinc;3H-1-benzothiophen-3-ide;2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5S.C5H10O2.Zn/c1-2-4-8-7(3-1)5-6-9-8;1-5(2,3)4(6)7;/h1-4,6H;1-3H3,(H,6,7);/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHWGHZFFGEKPZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[O-].C1=CC=C2C(=C1)[C-]=CS2.[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2SZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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